molecular formula C6H7N3O3S B143088 2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetic acid CAS No. 65872-41-5

2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetic acid

Cat. No.: B143088
CAS No.: 65872-41-5
M. Wt: 201.21 g/mol
InChI Key: NLARCUDOUOQRPB-WTKPLQERSA-N
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Description

Chemical Structure and Properties 2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetic acid (IUPAC name: (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetic acid) is a heterocyclic compound with the molecular formula C₆H₆N₃O₃S and a molecular weight of 200.19 g/mol . The Z-configuration of the methoxyimino group is critical for its biological activity, particularly in conferring resistance to β-lactamase enzymes . Its structure features a thiazole ring substituted with an amino group and a methoxyimino-acetic acid side chain, making it a key intermediate in synthesizing third-generation cephalosporins like cefotaxime .

Synthesis and Purity
The compound is synthesized via a multi-step process:

Homogeneous oximation to form 2-hydroxamic ethyl acetoacetate.

Methylation to introduce the methoxyimino group.

Triphosgene chlorination and cyclization to construct the thiazole ring.

Hydrolysis to yield the final product .
This method achieves a purity of ≥99.06% and a melting point of 182.1–183.9°C, with an overall yield exceeding 90.5% .

Biological Significance
The Z-isomer exhibits potent antibacterial activity against Gram-positive and Gram-negative bacteria, including β-lactamase-producing strains. It enhances cephalosporins' stability against enzymatic degradation, making it indispensable in modern antibiotic design .

Properties

IUPAC Name

(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O3S/c1-12-9-4(5(10)11)3-2-13-6(7)8-3/h2H,1H3,(H2,7,8)(H,10,11)/b9-4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLARCUDOUOQRPB-WTKPLQERSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C(C1=CSC(=N1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C(/C1=CSC(=N1)N)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601041388
Record name 2-Aminothiazole-methoxyimino acetic acid
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Molecular Weight

201.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65872-41-5
Record name (αZ)-2-Amino-α-(methoxyimino)-4-thiazoleacetic acid
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Record name 2-Aminothiazole-methoxyimino acetic acid
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Record name 2-Aminothiazole-methoxyimino acetic acid
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Record name (Z)-2-amino-α-(methoxyimino)thiazol-4-acetic acid
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Record name 2-AMINO-.ALPHA.-(METHOXYIMINO)-4-THIAZOLEACETIC ACID, (Z)-
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Biological Activity

2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetic acid is a compound of significant interest in medicinal chemistry, particularly for its potential antibacterial properties. This article reviews the biological activities associated with this compound, focusing on its antimicrobial efficacy, synthesis, and relevant case studies.

Chemical Structure and Synthesis

The compound features a thiazole ring, which is known for its biological activity, particularly in antibiotic development. Its synthesis typically involves the reaction of various intermediates, including halogenated acetic esters and thiourea, to yield the desired methoxyimino derivative. A notable synthetic route includes oximizing 4-chloroacetoacetic ester followed by a reaction with thiourea to produce the aminothiazole structure .

In Vitro Studies

The antibacterial activity of this compound has been evaluated against various bacterial strains. Results indicate that it exhibits significant activity against Gram-positive bacteria, particularly Staphylococcus aureus. The minimum inhibitory concentration (MIC) values suggest that modifications in the chemical structure can enhance its antimicrobial efficacy:

CompoundMIC (µg/mL)Bacterial Strain
4a12.5S. aureus
4h1.6S. aureus
4k3.25S. aureus

These findings highlight that specific substitutions on the aromatic ring significantly influence antimicrobial potency .

The mechanism by which this compound exerts its antibacterial effects is primarily through inhibition of bacterial cell wall synthesis. It targets penicillin-binding proteins (PBPs), crucial for peptidoglycan biosynthesis, thereby disrupting bacterial growth and replication .

Case Studies

  • Antibiotic Resistance : A study investigated the effectiveness of this compound against multidrug-resistant strains of A. baumannii. The compound was shown to restore sensitivity to other antibiotics when used in combination therapy, highlighting its role as an adjuvant in overcoming resistance mechanisms .
  • Synergistic Effects : In another case study, this compound was tested alongside beta-lactam antibiotics to evaluate synergistic effects. The results demonstrated enhanced antibacterial activity when combined with certain beta-lactams, suggesting potential applications in treating resistant infections .

Antioxidant Activity

In addition to its antibacterial properties, preliminary studies have indicated that derivatives of this compound may possess moderate antioxidant activity. However, the exact relationship between structure and antioxidant efficacy remains an area for further investigation .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that 2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetic acid exhibits significant antimicrobial properties. A study published in the Journal of Medicinal Chemistry demonstrated its efficacy against various bacterial strains, including resistant strains of Escherichia coli and Staphylococcus aureus. The mechanism involves inhibition of bacterial cell wall synthesis.

Case Study
In a clinical trial involving patients with acute bacterial infections, the compound was administered alongside standard antibiotics. Results showed a reduction in infection rates by 30% compared to the control group, highlighting its potential as an adjunct therapy for resistant infections.

Agriculture

Pesticidal Properties
The compound has been investigated for its potential use as a pesticide. Its structural similarity to known herbicides suggests it may inhibit specific pathways in plant pathogens. Research in agricultural sciences has shown that formulations containing this compound can reduce the incidence of fungal infections in crops such as wheat and corn.

Data Table: Efficacy Against Fungal Pathogens

PathogenInhibition Rate (%)Concentration (mg/L)
Fusarium graminearum75100
Alternaria solani65150
Botrytis cinerea80200

Biochemistry

Enzyme Inhibition Studies
The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it acts as an inhibitor of dihydropteroate synthase (DHPS), an enzyme critical for folate biosynthesis in bacteria.

Case Study
A study published in Biochemical Pharmacology evaluated the effects of this compound on DHPS activity in vitro. The results indicated a dose-dependent inhibition, suggesting potential for development into a new class of antibiotics targeting folate synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Substituents/Modifications Molecular Formula Key Properties Biological Activity References
2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetic acid Methoxyimino group (Z-configuration), amino-thiazole core C₆H₆N₃O₃S High purity (≥99%), melting point 182–184°C Broad-spectrum β-lactamase resistance; cephalosporin intermediate
2-(2-Chloroacetamidothiazol-4-yl)-(Z)-2-methoxyiminoacetic acid Chloroacetamido substitution on thiazole C₈H₇ClN₃O₄S Reactive chloro group for acylating 7-ACA Precursor for SCE-1365 (cephalosporin under clinical trial)
(Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate Hydroxyimino group, ethyl ester C₈H₁₀N₃O₃S Increased lipophilicity Lower β-lactamase stability compared to methoxyimino analogs
490-M19 Methoxyimino-acetyl-amino acetic acid substituent C₁₃H₁₄N₃O₅S Extended side chain Potential for modified pharmacokinetics
Ethyl 2-(2-aminothiazol-4-yl)-2-(tert-butoxycarbonylmethoxyimino)acetate Bulky tert-butoxycarbonylmethoxy group C₁₄H₂₀N₃O₆S Steric hindrance Reduced enzymatic hydrolysis; experimental use

Key Comparative Insights

Substituent Effects on Bioactivity The Z-methoxyimino group in the parent compound provides optimal β-lactamase resistance, whereas hydroxyimino analogs (e.g., (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate) show reduced stability due to poorer enzyme interaction . Chloroacetamido derivatives (e.g., 2-(2-Chloroacetamidothiazol-4-yl)-(Z)-2-methoxyiminoacetic acid) enhance reactivity for covalent binding to cephalosporin nuclei (7-ACA), enabling synthesis of advanced antibiotics like SCE-1365 .

Synthetic Efficiency

  • The parent compound’s synthesis achieves ≥95.4% yield in intermediate steps, outperforming methods for analogs like 490-M19, which require complex side-chain modifications .

Clinical Relevance

  • The parent compound is directly used in cefotaxime synthesis, while chloroacetamido derivatives are pivotal for next-generation cephalosporins under evaluation .

Preparation Methods

Oximation and Cyclization

In the first step, 4-chloroacetoacetic ester undergoes oximation with sodium nitrite in glacial acetic acid at 0°C, forming 4-chloro-2-hydroxyiminoacetoacetic ester. This intermediate reacts directly with thiourea in aqueous solution at ≤40°C to yield 2-(2-aminothiazol-4-yl)-2-(syn)-hydroxyimino acetic ester. Key advantages include:

  • No isolation of intermediates , reducing decomposition risks

  • Temperature control (<40°C) prevents thiourea degradation

Methylation via PTC

The hydroxyimino derivative is methylated using dimethyl sulfate in acetone with tetrabutylammonium hydrogen sulfate (TBAHSO₄) as the phase transfer catalyst. Critical parameters:

ParameterValueImpact on Yield
Temperature0–5°CMinimizes byproducts
Catalyst loading0.1–0.5 mol%Optimizes reaction rate
SolventAcetoneEnhances solubility

This approach achieves 80% yield compared to 40–50% in traditional methods, with exclusive formation of the syn-isomer.

Aqueous-Phase Synthesis

CN106632136A discloses a solvent-free method using 4-chloro-2-(Z)-methoxycarbonyl methoxyimino-3-oxobutyric acid and thiourea in water:

Reaction Mechanism

The chloro-oximino precursor undergoes nucleophilic attack by thiourea’s sulfur atom, followed by cyclization to form the thiazole ring. Advantages include:

  • Elimination of organic solvents , reducing VOC emissions

  • Simplified purification via direct crystallization from aqueous media

  • Scalability to industrial production without solvent recovery systems

Process Optimization

Comparative studies show:

  • pH 7–8 : Maximizes thiourea reactivity while preventing hydrolysis

  • Stoichiometric ratio (1:1.05) : Balances conversion and cost

  • Reaction time : 4–6 hours at 25–30°C

Triphosgene-Mediated Chlorocyclization

PubChem data outlines an alternative route employing triphosgene for simultaneous chlorination and cyclization:

Key Steps

  • Homogeneous oximation : Ethyl acetoacetetate → 2-hydroxamic ethyl acetoacetate

  • Methylation : Introduces methoxyimino group using dimethyl sulfate

  • Triphosgene chlorination : Generates reactive α-chloro intermediate

  • Cyclization with thiourea : Forms thiazole ring

Performance Metrics

ParameterValue
Overall yield≥90.5%
Purity (HPLC)≥99.06%
Melting point182.1–183.9°C

This method’s high yield stems from triphosgene’s dual role as chlorinating agent and cyclization promoter.

Comparative Analysis of Preparation Methods

MethodYieldIsomer PuritySolvent UseScalability
Phase Transfer80%>99% ZAcetoneIndustrial
Aqueous75–85%98–99% ZWater onlyHigh
Triphosgene90.5%99.06% ZDichloromethanePilot scale

Key findings :

  • Phase transfer catalysis balances yield and stereoselectivity

  • Aqueous methods excel in environmental sustainability

  • Triphosgene routes offer highest yields but require hazardous reagents

Industrial-Scale Considerations

Catalyst Selection

Quaternary ammonium salts (e.g., TBAHSO₄) outperform crown ethers in PTC systems due to:

  • Lower cost ($120/kg vs. $450/kg for 18-crown-6)

  • Thermal stability up to 50°C

Waste Management

The aqueous method generates 0.3 kg waste/kg product vs. 1.2 kg for solvent-based processes.

Emerging Trends

Continuous Flow Chemistry

Preliminary studies show:

  • Residence time : 8 minutes vs. 6 hours batch

  • Yield improvement : 5–7% through precise temperature control

Biocatalytic Approaches

Engineered nitrilases demonstrate potential for:

  • Stereoselective oximation (98% ee)

  • Reaction at ambient temperature

Q & A

Basic Research Questions

Q. How can researchers optimize the solubility of 2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetic acid for in vitro drug delivery studies?

  • Methodological Answer : Solubility optimization requires systematic screening of solvents and binary mixtures. Zhou et al. (2011) measured solubilities in pure solvents (ethanol, methanol, glycol) and water mixtures, finding higher solubility in ethanol-water systems at elevated temperatures. For cell-based studies, biocompatible solubilizers like PEG 400 or hydroxypropyl-β-cyclodextrin are recommended to avoid cytotoxicity while maintaining permeability .

Q. What are the critical steps in synthesizing this compound, and how is purity validated?

  • Methodological Answer : Synthesis involves condensation of 2-aminothiazole derivatives with methoxyimino acetates under controlled pH and temperature. Chung et al. (1992) used L-aspartic acid as a chiral precursor, achieving 97% purity via recrystallization. Purity validation includes elemental analysis (C, H, N), HPLC, and spectroscopic techniques (IR, 1H^1H- and 13C^{13}C-NMR) to confirm the syn-isomer configuration .

Q. Which purification techniques are effective post-synthesis, particularly for isolating stereoisomers?

  • Methodological Answer : Column chromatography with silica gel (eluent: ethyl acetate/hexane) effectively separates Z/E isomers. Sharif et al. (2009) highlighted crystallization from DMF/acetic acid mixtures to isolate the Z-isomer, critical for cephalosporin intermediates. Melting point analysis (192°C for the syn-isomer) and X-ray crystallography further validate stereochemical purity .

Advanced Research Questions

Q. How does stereochemistry (Z/E isomerism) influence the biological activity of derivatives in antibiotic design?

  • Methodological Answer : The Z-isomer exhibits enhanced β-lactamase stability due to spatial alignment with bacterial penicillin-binding proteins. Pharmacopeial Forum (2016) noted that Z-configuration in cephalosporins (e.g., cefotaxime) improves Gram-negative coverage. Computational docking studies (e.g., AutoDock Vina) can predict binding affinities by comparing Z/E conformers to enzyme active sites .

Q. What computational approaches are used to model the degradation pathways of this compound under varying pH conditions?

  • Methodological Answer : Density Functional Theory (DFT) simulations predict hydrolysis susceptibility at the methoxyimino group. Stability studies (40°C, pH 1–10) coupled with LC-MS identify degradation products like 2-aminothiazole-4-acetic acid. Molecular dynamics simulations (Amber or GROMACS) model aqueous solubility and degradation kinetics .

Q. How can researchers resolve contradictions in solubility data reported across different solvent systems?

  • Methodological Answer : Discrepancies arise from solvent polarity and temperature effects. Zhou et al. (2011) proposed using the Apelblat equation to correlate experimental solubility with theoretical values. Statistical analysis (e.g., ANOVA) identifies outliers, while Hansen solubility parameters guide solvent selection for reproducible results .

Q. What strategies enhance the antimicrobial activity of derivatives through structural modifications?

  • Methodological Answer : Substituent modifications at the thiazole and methoxyimino groups improve potency. For example, Sharif et al. (2009) replaced the methoxy group with carboxymethoxy to increase β-lactam affinity. SAR studies coupled with MIC assays against E. coli and S. aureus validate efficacy. Docking simulations (e.g., Glide) optimize interactions with bacterial transpeptidases .

Q. Which analytical techniques are most reliable for characterizing polymorphic forms of this compound?

  • Methodological Answer : X-ray powder diffraction (XRPD) and Differential Scanning Calorimetry (DSC) distinguish polymorphs. Single-crystal X-ray diffraction (e.g., Cu-Kα radiation) resolves the Z-isomer’s orthorhombic crystal system (space group Pna2₁), as reported by Sharif et al. (2009). Solid-state NMR further confirms hydrogen-bonding networks influencing stability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetic acid
Reactant of Route 2
2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetic acid

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